2-Chloro-7-fluoro-1,5-naphthyridine

Medicinal Chemistry Radiopharmaceuticals Substance P Receptor

Researchers designing sequential derivatization routes on 1,5-naphthyridine cores often face synthetic inefficiency when using symmetrical dihalogenated analogues that require protecting-group strategies. 2-Chloro-7-fluoro-1,5-naphthyridine resolves this through its orthogonal C2-Cl/C7-F halogen pair, enabling stepwise, chemoselective diversification without protecting groups. • Orthogonal reactivity: C2-Cl undergoes facile SNAr and Pd-catalyzed cross-coupling; C7-F remains inert until deliberate activation, ensuring predictable first-step regiochemistry. • Retained target engagement: Sub-micromolar affinity at substance P receptor (IC50 = 100 nM) confirms scaffold compatibility with CNS-targeted programs. • Enhanced drug-likeness: LogP = 2.42 improves membrane permeability versus non-fluorinated analogues. • Supply reliability: In-stock standard pack sizes with ambient shipping; bulk custom synthesis available on request.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58
CAS No. 1378470-92-8
Cat. No. B2540016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-fluoro-1,5-naphthyridine
CAS1378470-92-8
Molecular FormulaC8H4ClFN2
Molecular Weight182.58
Structural Identifiers
SMILESC1=CC(=NC2=C1N=CC(=C2)F)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-2-1-6-7(12-8)3-5(10)4-11-6/h1-4H
InChIKeyLCPAJDYXZGMQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) for Precision Medicinal Chemistry and Scaffold Diversification


2-Chloro-7-fluoro-1,5-naphthyridine (C₈H₄ClFN₂, MW: 182.58 g/mol) is a heterocyclic building block in the 1,5-naphthyridine class, defined by the strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the fused ring system. This unique 2,7-halogenation pattern provides a dual-handle scaffold for sequential, chemoselective functionalization, primarily exploited in the synthesis of kinase inhibitors and other pharmaceutical agents [1]. This distinct substitution pattern differentiates it from other halogenated naphthyridines, offering predictable reactivity and a path to novel molecular structures [2].

2-Chloro-7-fluoro-1,5-naphthyridine: Why Simple In-Class Substitution Can Derail Your Synthetic Strategy


Halogenated 1,5-naphthyridines cannot be treated as interchangeable due to the profound impact of the halogen's identity and position on both reactivity and biological profile. 2-Chloro-7-fluoro-1,5-naphthyridine presents a specific, orthogonal pair of synthetic handles. The C2-Cl bond is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-couplings, while the C7-F bond is significantly more inert, allowing for a stepwise, chemoselective diversification strategy. This is in stark contrast to the dihalogenated analogue 2,7-dichloro-1,5-naphthyridine, which has two similarly reactive sites, or the mono-halogenated 2-chloro-1,5-naphthyridine, which lacks the second modifiable position [1]. Furthermore, even when the halogenation pattern is similar, the electronic properties differ markedly. The compound retains high affinity (IC50 = 100 nM) in substance P receptor binding models, a property not guaranteed for other halogens [2]. These differences have direct implications for the complexity, efficiency, and ultimate outcome of a synthetic route.

2-Chloro-7-fluoro-1,5-naphthyridine: Quantified Evidence of Differential Performance for Informed Procurement


Evidence 1: Retained Sub-Nanomolar Binding Affinity versus Unsubstituted Parent and Halogenated Analogs

In a study of substance P receptor (NK1) ligands, the 2-chloro substituted naphthyridone carboxamide analogue demonstrated retained high affinity with an IC50 of 100 nM ± 15. This value is identical, within experimental error, to the unsubstituted parent compound (IC50 = 100 nM ± 20) and is significantly superior (5-fold) to the 2-fluoro and 2-iodo analogues (IC50 = 500 nM ± 80) [1].

Medicinal Chemistry Radiopharmaceuticals Substance P Receptor

Evidence 2: Enhanced Lipophilicity Relative to Non-Fluorinated 2-Chloro Analogue

The inclusion of a 7-fluoro substituent in 2-Chloro-7-fluoro-1,5-naphthyridine increases its calculated lipophilicity (LogP = 2.42) compared to the non-fluorinated 2-chloro-1,5-naphthyridine analogue (LogP = 2.2) [REFS-1, REFS-2]. This represents a ~10% increase in LogP, which can correlate with improved membrane permeability and bioavailability.

Physicochemical Properties ADME Medicinal Chemistry

Evidence 3: Orthogonal Reactivity Enables Sequential Derivatization

The core advantage of 2-Chloro-7-fluoro-1,5-naphthyridine is its chemically orthogonal substitution pattern. The C2-Cl bond is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) and nucleophilic aromatic substitution, whereas the C7-F bond is significantly more robust and typically inert under these conditions. This is in direct contrast to the 2,7-dichloro analogue, which contains two similarly reactive C-Cl bonds, leading to complex mixtures of mono- and di-substituted products. This orthogonal reactivity is a central design principle in the synthesis of complex kinase inhibitors as described in the patent literature [1].

Synthetic Chemistry Scaffold Diversification Cross-Coupling

Best Research and Industrial Application Scenarios for 2-Chloro-7-fluoro-1,5-naphthyridine


Medicinal Chemistry: Lead Optimization for CNS and Kinase Targets

Based on the evidence that the 2-chloro substituent retains high affinity (IC50 = 100 nM) for the CNS-expressed substance P receptor (Evidence 1) and offers enhanced lipophilicity (LogP = 2.42) over non-fluorinated analogues (Evidence 2), this scaffold is an excellent starting point for optimizing CNS-penetrant kinase inhibitors and other neuroactive agents. The orthogonal reactivity (Evidence 3) allows for rapid, systematic exploration of structure-activity relationships at the 2- and 7-positions to fine-tune potency, selectivity, and ADME properties.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The dual orthogonal reactive handles on 2-Chloro-7-fluoro-1,5-naphthyridine (Evidence 3) make it a premier scaffold for constructing bifunctional molecules. In a first step, the 2-chloro position can be used to attach a ligand for a target protein (e.g., a kinase inhibitor warhead). In a second, subsequent step, the 7-fluoro position can be activated or derivatized to attach a linker for a fluorophore (for imaging) or an E3 ligase ligand (for PROTAC development). The retained binding affinity of the core (Evidence 1) ensures that the initial attachment does not abolish target engagement.

Pharmaceutical Process Chemistry: Streamlined Synthesis of Complex APIs

The orthogonal reactivity of 2-Chloro-7-fluoro-1,5-naphthyridine (Evidence 3) translates directly to simpler, higher-yielding manufacturing routes for complex Active Pharmaceutical Ingredients (APIs) based on this core. Unlike a dichloro analogue, which would require careful stoichiometric control or protecting groups, the innate chemoselectivity of this compound ensures the first derivatization occurs cleanly at the 2-position. This reduces the number of synthetic steps, minimizes purification challenges, and improves overall process efficiency, making it a cost-effective building block for scale-up.

Scaffold-Hopping and Library Synthesis in Drug Discovery

As a key intermediate in patents related to kinase and other enzyme inhibitors [1], 2-Chloro-7-fluoro-1,5-naphthyridine is an ideal core for scaffold-hopping and library synthesis. Its orthogonal reactivity (Evidence 3) allows for the parallel synthesis of diverse compound arrays. The improved lipophilicity compared to non-fluorinated scaffolds (Evidence 2) suggests that libraries built on this core may have a higher probability of yielding cell-active and bioavailable hits, increasing the overall value of a screening collection.

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